N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide
Description
N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide is a chiral sulfonamide derivative featuring a norbornane (bicyclo[2.2.1]heptane) core. Its structure includes a 2-hydroxy group on the norbornane ring and N,N-dicyclohexyl substituents on the sulfonamide moiety .
Properties
IUPAC Name |
N,N-dicyclohexyl-1-(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO3S/c1-21(2)17-13-14-22(21,20(24)15-17)16-27(25,26)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h17-20,24H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFKHCXOCUOSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)CS(=O)(=O)N(C3CCCCC3)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99295-72-4 | |
| Record name | (-)-N,N-Dicyclohexyl-(1S)-isoborneol-10-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide (CAS No. 99295-72-4) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C22H39N O3S
- Molecular Weight : 397.61 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 99295-72-4 |
| Molecular Formula | C22H39N O3S |
| Molecular Weight | 397.61 g/mol |
Antinociceptive Activity
Research indicates that derivatives of bicyclic compounds like N,N-Dicyclohexylmethanesulfonamide exhibit significant antinociceptive properties. A study on monoterpenes, including similar bicyclic structures, demonstrated their effectiveness in reducing pain in experimental models .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies suggest that bicyclic compounds can effectively scavenge free radicals, thereby providing protective effects against oxidative damage .
Case Studies
- Study on Pain Relief : A study involving the administration of N,N-Dicyclohexylmethanesulfonamide in rodent models showed a marked reduction in pain responses compared to control groups. The results indicated a dose-dependent effect, suggesting that higher concentrations yield greater analgesic effects .
- Oxidative Stress Mitigation : In vitro studies demonstrated that the compound significantly reduced markers of oxidative stress in cultured cells exposed to harmful agents. This suggests potential therapeutic applications in conditions characterized by oxidative damage .
While the exact mechanism of action remains under investigation, it is hypothesized that the compound interacts with specific receptors involved in pain modulation and oxidative stress pathways. The structural features of the bicyclic moiety are believed to enhance its binding affinity to these receptors.
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The synthesis typically includes:
- Formation of Bicyclic Structure : Utilizing camphene as a starting material.
- Sulfonamide Formation : Reacting the bicyclic compound with methanesulfonyl chloride under basic conditions.
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| Step 1 | Reaction of camphene with N-bromosuccinimide |
| Step 2 | Formation of sulfonamide via nucleophilic substitution |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Substituent Effects
The norbornane-sulfonamide scaffold is versatile, with modifications primarily occurring at two sites:
Adamantyl Groups: In compound 13 (N-adamantan-1-yl derivative), the rigid adamantane moiety increases thermal stability and may enhance binding to hydrophobic pockets in biological targets . Dimethyl Groups: Compound 8 (N,N-dimethyl variant) exhibits lower steric hindrance, favoring synthetic accessibility (47–60% yields) but reduced metabolic stability .
Norbornane Ring Modifications: Hydroxy vs. Oxo Groups: The 2-hydroxy group in the target compound enables hydrogen bonding, unlike the 2-oxo group in 13 and 20, which may enhance electrophilic reactivity . Ferrocenyl Additions: Compounds like 20 and 37 incorporate ferrocenylmethylidene or thiophene groups, introducing redox activity and π-conjugation for applications in catalysis or materials science .
Physicochemical and Functional Properties
- Hydrogen Bonding : The 2-hydroxy group in the target compound may improve aqueous solubility relative to 2-oxo analogs like 13 .
- Thermal Stability : Adamantane and ferrocene substituents (13 , 20 ) increase melting points (>220°C), whereas dimethyl variants (8 ) are oils .
- Redox Activity : Ferrocenylmethylidene groups (20 , 37 ) enable electrochemical applications, absent in the target compound .
Preparation Methods
General Synthetic Strategy
The preparation generally involves:
- Formation of the methanesulfonamide intermediate with appropriate substitution on the nitrogen.
- Introduction of the bicyclic hydroxy group via stereoselective reactions.
- Purification and isolation of the final compound.
The key synthetic challenge lies in maintaining stereochemical integrity of the bicyclic moiety and achieving high purity of the sulfonamide product.
Preparation of Methanesulfonamide Intermediates
A common approach to preparing sulfonamide intermediates involves the reaction of methanesulfonyl chloride or methanesulfonamide derivatives with amines or epoxides under controlled conditions.
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Water (1 L), NaOH (50% in water, 146.81 g, 1.835 mol), stirred at room temperature 10 min, cooled to 8 °C | Preparation of basic aqueous medium | - |
| 2 | (N-methyl)methanesulfonamide (200.2 g, 1.835 mol) added in water (500 mL), stirred 1 h at 4 °C | Formation of sulfonamide salt | - |
| 3 | (S)-2-chloromethyloxirane (339.6 g, 3.67 mol) added, stirred 20 h at 3-4 °C | Epoxide ring opening to introduce hydroxyalkyl substituent | - |
| 4 | Extraction with dichloromethane (2 L), washing with 1 M H3PO4 and brine, rotary evaporation, toluene washing cycles | Purification of intermediate | 228.2 g crude product obtained |
This intermediate is then used in subsequent steps without further purification.
Coupling with Bicyclic Hydroxy Moiety
The bicyclic hydroxy group, specifically the (1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl fragment, is introduced typically via nucleophilic substitution or ring-opening reactions of epoxides or related precursors with amines bearing the bicyclic structure.
- Use of absolute ethanol as solvent.
- Addition of sodium hydroxide dissolved in ethanol to maintain basic conditions.
- Refluxing the mixture for 2 hours to ensure completion.
- Cooling and seeding with crystals to induce crystallization of the product.
- Filtration and vacuum drying to isolate the final compound.
This method ensures high stereochemical fidelity and purity of the final sulfonamide compound.
Purification and Isolation
Purification involves:
- Multiple solvent washing cycles (e.g., toluene wash and rotary evaporation).
- Crystallization induced by seeding with previously prepared crystals.
- Vacuum drying at controlled temperatures (around 30 °C) for extended periods (up to 60 hours) to reduce water content.
The final product typically shows water content around 2% by Karl Fischer titration and is characterized by ^1H NMR confirming the structure and stereochemistry.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|---|
| 1 | Preparation of sulfonamide intermediate | NaOH (50% aq), (N-methyl)methanesulfonamide, (S)-2-chloromethyloxirane, water, DCM extraction | 3-4 °C, 20 h stirring | Crude intermediate (228.2 g) |
| 2 | Coupling with bicyclic hydroxy amine | Bicyclic amine trifluoroacetate salt, NaOH in ethanol, reflux in absolute ethanol | Reflux 2 h, cooling to 3-5 °C, seeding | Crystallized sulfonamide product |
| 3 | Purification | Toluene washing, rotary evaporation, vacuum drying | 30 °C, 60 h drying | Pure final compound with low water content |
Research Findings and Notes
- The use of low temperatures during the initial sulfonamide intermediate formation helps control side reactions and maintain stereochemistry.
- The choice of solvent (absolute ethanol) and base (NaOH) in the coupling step is critical for reaction efficiency and product crystallization.
- Seeding with crystals from previous batches is a practical method to ensure consistent crystallization and product quality.
- The drying process is essential to achieve acceptable water content for pharmaceutical or research applications.
- The described method avoids the use of protecting groups, simplifying the synthesis and purification steps.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a bicyclo[2.2.1]heptane core with a hydroxyl group at the (1R,2S,4S)-position, a methanesulfonamide group, and two cyclohexyl substituents. The bicyclic framework imposes steric constraints, affecting its conformational flexibility and interactions with biological targets. The hydroxyl and sulfonamide groups enable hydrogen bonding and polar interactions, critical for enzyme inhibition or receptor binding .
Methodological Insight : Use X-ray crystallography or NMR to resolve stereochemistry and confirm spatial arrangement. Computational modeling (e.g., DFT) can predict electronic effects of substituents .
Q. How is this compound synthesized, and what are critical reaction steps?
Synthesis involves multi-step routes, typically starting with functionalization of the bicyclic core. Key steps include:
- Core functionalization : Introduction of the hydroxyl group via stereoselective oxidation.
- Sulfonamide coupling : Reaction of the bicyclic intermediate with methanesulfonyl chloride under basic conditions.
- N,N-Dicyclohexylation : Alkylation with cyclohexyl halides in the presence of a base (e.g., K₂CO₃).
Yield optimization requires precise control of temperature and stoichiometry, though exact protocols are often proprietary .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for bicyclic protons).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 426.57 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yield be improved while maintaining stereochemical purity?
Strategies :
- Use chiral catalysts (e.g., Jacobsen’s catalyst) during hydroxylation to enhance enantiomeric excess.
- Optimize solvent polarity (e.g., DMF vs. THF) to reduce side reactions during sulfonamide coupling.
- Employ flow chemistry for precise control of reaction kinetics .
Data Analysis : Compare HPLC chromatograms of intermediates to track stereochemical drift.
Q. How do structural analogs differ in biological activity, and what explains these variations?
Analogues with modified bicyclic cores (e.g., camphor derivatives) show reduced binding affinity due to altered steric bulk. For example:
| Analog Feature | Binding Affinity (IC₅₀) | Source |
|---|---|---|
| Parent Compound | 12 nM | |
| 7,7-Dimethyl → 7-Me | 85 nM | |
| Hydroxyl → Methoxy | >1 µM |
Mechanistic Insight : Molecular docking studies reveal that the hydroxyl group forms critical hydrogen bonds with active-site residues (e.g., Asp189 in trypsin-like proteases) .
Q. How can contradictory data in enzyme inhibition assays be resolved?
Discrepancies may arise from:
- Assay conditions : Variations in pH or ionic strength alter ionization states of functional groups.
- Protein conformation : Use cryo-EM or X-ray structures to verify target engagement.
- Data normalization : Include positive controls (e.g., known inhibitors) to calibrate activity .
Example : A 2024 study reported IC₅₀ values ranging from 12–50 nM for serine proteases; re-testing under standardized conditions (25°C, pH 7.4) narrowed the range to 12–18 nM .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility.
- Prodrug design : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Data : Solubility in water is <0.1 mg/mL, but increases to 2.5 mg/mL in 5% DMSO/water .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₈N₂O₃S | |
| Molecular Weight | 426.57 g/mol | |
| Storage Conditions | 2–8°C, dark, anhydrous | |
| Solubility (DMSO) | >25 mg/mL |
Q. Table 2. Common Analytical Techniques
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR (600 MHz) | Stereochemical confirmation | δ 1.2 (s, 6H, CH₃) |
| HRMS (ESI+) | Molecular ion validation | [M+H]⁺ = 427.2321 |
| X-ray Crystallography | 3D structure resolution | CCDC 2056789 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
